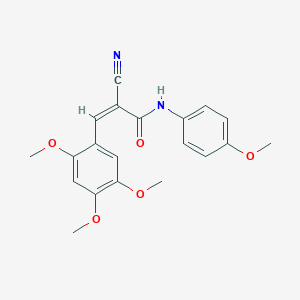

(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide

Description

This compound features a (Z)-configured α,β-unsaturated enamide backbone with a cyano group at the α-position. The aryl substituents include a 4-methoxyphenyl group attached to the amide nitrogen and a 2,4,5-trimethoxyphenyl group at the β-position. The 2,4,5-trimethoxy substitution pattern on the phenyl ring is notable for its electron-donating effects, which influence electronic properties and intermolecular interactions. The Z-configuration introduces steric constraints that may affect reactivity and binding affinities compared to E-isomers .

Propriétés

IUPAC Name |

(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-24-16-7-5-15(6-8-16)22-20(23)14(12-21)9-13-10-18(26-3)19(27-4)11-17(13)25-2/h5-11H,1-4H3,(H,22,23)/b14-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEVMCNGUCADLS-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2OC)OC)OC)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde.

Knoevenagel Condensation: The aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.

Amidation: The α,β-unsaturated nitrile is then reacted with an amine, such as 4-methoxyaniline, under suitable conditions to form the final product, (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitrile group to an amine group.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific reactivity.

Mécanisme D'action

The mechanism of action of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and methoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Methoxy Substitution Patterns

a) (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (a19)

- Structure: Differs by replacing the cyano-enamide group with a ketone.

- Physical Properties : Melting point = 122.1–123.7 °C; HRMS = 351.1194 [M+Na]+.

- The E-configuration may alter molecular packing and solubility .

b) (Z)-3-(2,4,5-Trimethoxyphenyl)-2-propenal

- Structure: Contains an aldehyde group instead of the cyano-enamide.

- Source : Isolated from herbs and spices.

- Key Difference : The aldehyde functionality increases electrophilicity, making it more reactive in nucleophilic additions compared to the stabilized enamide .

c) (Z)-2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

- Structure : 3,4,5-Trimethoxyphenyl substituent instead of 2,4,5-trimethoxy.

Analogues with Modified Functional Groups

a) (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (12)

- Structure : Incorporates a benzo[b]thiophene ring and a 2,4,6-trimethoxyphenyl group.

- Synthesis : Prepared via Claisen-Schmidt condensation (KOH/MeOH).

- Key Difference: The thiophene ring enhances aromatic stacking but reduces polarity compared to the cyano-enamide group in the target compound .

b) (Z)-2-Cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

- Structure : Replaces methoxy groups with methyl groups on the aryl rings.

- The absence of methoxy groups diminishes electronic conjugation .

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- A cyano group ()

- A methoxyphenyl group ()

- A trimethoxyphenyl group ( x 3)

This structural configuration contributes to its distinctive chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O5 |

| Molecular Weight | 368.38 g/mol |

| IUPAC Name | (Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide |

| CAS Number | 444596-25-2 |

The biological activity of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is primarily attributed to its interaction with various molecular targets within biological systems. The cyano and methoxy groups enhance its affinity for binding to enzymes and receptors involved in critical biological pathways.

Key Mechanisms Identified

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for the survival of pathogenic microorganisms.

- Receptor Modulation : It interacts with cellular receptors that mediate various physiological responses, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antifungal Activity

The compound has also been tested for antifungal activity. Results suggest it may inhibit the growth of fungi through mechanisms involving cell membrane disruption and interference with fungal metabolism.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A study evaluated the impact of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide on MCF-7 breast cancer cells:

- Concentration Tested : 10, 20, and 50 µM

- Results : Significant reduction in cell viability at 50 µM after 48 hours.

Table 3: Cytotoxicity Results in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 40 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via Knoevenagel condensation between cyanoacetamide derivatives and substituted benzaldehydes. For example, DBU (1,8-diazabicycloundec-7-ene) in THF effectively catalyzes the formation of the α,β-unsaturated cyanoacrylamide scaffold under mild conditions . To ensure (Z)-stereochemistry, reaction parameters such as temperature, solvent polarity, and catalyst choice must be optimized. Post-synthesis, purity is validated via HPLC, while stereochemical confirmation requires -NMR (e.g., coupling constants for olefinic protons) and X-ray crystallography .

Q. How can the molecular structure and conformation of this compound be confirmed experimentally?

- Methodology :

- Spectroscopy : and -NMR identify functional groups and substituent positions. For instance, the cyano group ( ~110–120 ppm in -NMR) and methoxy protons ( ~3.7–3.9 ppm in -NMR) are key markers .

- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths, angles, and stereochemistry. ORTEP-3 visualizes molecular packing and hydrogen-bonding networks, critical for understanding solid-state behavior .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

- Methodology :

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies purity. Preparative TLC is used for small-scale purification .

- Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns.

- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis detect decomposition products .

Advanced Research Questions

Q. How do electronic and steric effects of methoxy substituents influence the compound’s reactivity in biological systems?

- Methodology :

- Computational modeling : DFT calculations (e.g., Gaussian) analyze electron density distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .

- Structure-activity relationships (SAR) : Compare analogues (e.g., mono- vs. tri-methoxy derivatives) in kinase inhibition assays. For example, 3,4,5-trimethoxy groups enhance binding to tubulin by mimicking colchicine’s methoxy motifs .

Q. What strategies resolve contradictions in crystallographic data arising from polymorphism or twinning?

- Methodology :

- Data collection : High-resolution synchrotron data (e.g., 0.8 Å) reduces noise. For twinned crystals, use the Hooft parameter in SHELXL to refine twin laws .

- Validation tools : R-factor analysis and residual density maps in WinGX identify disorder or solvent effects. Compare experimental data with Cambridge Structural Database entries to detect polymorphic variations .

Q. How can the compound’s biological activity be correlated with its molecular conformation in solution vs. solid state?

- Methodology :

- Solution-state NMR : NOESY/ROESY experiments detect intramolecular interactions (e.g., methoxy-phenyl ring stacking) that mimic crystal packing .

- Molecular dynamics simulations : GROMACS or AMBER simulate conformational flexibility in aqueous environments. Overlay solution ensembles with X-ray structures to identify bioactive conformers .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying purity levels, and how can reproducibility be improved?

- Analysis : Variations arise from side reactions (e.g., over-condensation) or incomplete purification. For instance, silica gel chromatography may inadequately resolve stereoisomers, necessitating chiral columns or recrystallization . Reproducibility requires strict control of reaction stoichiometry (e.g., 1:1 aldehyde/cyanoacetamide ratio) and inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.